4-Fmoc-amino-benzylamine
Description
Overview of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry and its Role in Modern Organic Synthesis
The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly in the field of peptide synthesis. numberanalytics.com It functions as a base-labile protecting group for amines, meaning it can be selectively removed under mild basic conditions, a characteristic that offers a significant advantage in multi-step synthetic sequences. wikipedia.orgyoutube.com This contrasts with other protecting groups like the tert-butyloxycarbonyl (Boc) group, which requires acidic conditions for removal. numberanalytics.com
The use of Fmoc protection is especially prevalent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides by allowing for their assembly on an insoluble resin support. nih.govpeptide.com In SPPS, the Fmoc group temporarily shields the N-terminus of an amino acid, preventing unwanted side reactions during the formation of peptide bonds. youtube.comontosight.ai Once the desired coupling reaction is complete, the Fmoc group can be efficiently cleaved, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to reveal a new N-terminus ready for the next amino acid addition. wikipedia.org
A key benefit of Fmoc chemistry is the ability to monitor the deprotection step in real-time. The cleavage of the Fmoc group liberates dibenzofulvene, a byproduct that has a strong ultraviolet (UV) absorbance, allowing chemists to quantify the progress of the reaction and ensure its completion. wikipedia.orgyoutube.com This analytical control is crucial for the successful synthesis of long and complex peptide chains. nih.gov
The introduction of the Fmoc group onto an amine is typically achieved by reacting the amine with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.comontosight.ai The stability of the resulting Fmoc-protected amine to a wide range of reaction conditions, coupled with its facile removal, has solidified the Fmoc group's status as an indispensable tool for synthetic chemists. numberanalytics.com
Table 1: Key Features of Fmoc Chemistry
| Feature | Description | Significance in Synthesis |
| Base Lability | Cleaved under mild basic conditions (e.g., piperidine). wikipedia.org | Allows for orthogonal protection strategies and preserves acid-sensitive functional groups. numberanalytics.com |
| Solid-Phase Compatibility | Widely used in Solid-Phase Peptide Synthesis (SPPS). ontosight.ai | Facilitates automation and purification in peptide synthesis. peptide.com |
| UV-Active Byproduct | Deprotection releases dibenzofulvene, which is UV-active. wikipedia.org | Enables real-time monitoring of reaction completion. youtube.com |
| Stability | Resistant to acidic and many other reaction conditions. wikipedia.org | Provides robust protection during various synthetic steps. |
Significance of 4-Aminobenzylamine (B48907) Derivatives as Key Synthetic Intermediates
4-Aminobenzylamine and its derivatives are versatile building blocks in organic synthesis due to the presence of two distinct amine functionalities: a primary aromatic amine and a primary benzylic amine. researchgate.net This dual reactivity allows for selective chemical modifications at either position, making these compounds valuable precursors for a wide array of more complex molecules. evitachem.com
The amino groups in 4-aminobenzylamine can act as nucleophiles, participating in reactions such as acylation to form amides and N-alkylation with alkyl halides. evitachem.com The aromatic amine can also direct electrophilic aromatic substitution to the positions ortho and para to itself. evitachem.com These fundamental reactions are critical for constructing larger molecular frameworks. evitachem.com
In medicinal chemistry and pharmaceutical development, 4-aminobenzylamine derivatives serve as intermediates in the synthesis of various bioactive compounds and drugs. smolecule.com For instance, they have been used as precursors for developing peptides that inhibit cell adhesion, a process implicated in cancer metastasis, and for creating compounds with potential anticancer and antimicrobial properties. smolecule.com
Furthermore, these derivatives are employed in materials science. They can act as monomers in the synthesis of conducting polymers and as curing agents for epoxy resins. evitachem.comsmolecule.com The ability to functionalize both amine groups allows for the creation of polymers with specific, tailored properties. smolecule.com Research has also explored the use of 4-aminobenzylamine in the synthesis of fluorescent sensors for detecting anions and in the modification of carbon nanotubes to enhance their electrical properties. smolecule.com
The synthesis of more complex structures, such as Schiff bases, has also been achieved using 4-aminobenzylamine. These Schiff bases can act as ligands that coordinate with metal ions, forming complexes with potential applications in catalysis and as antibacterial or antifungal agents. researchgate.net
Historical Context and Evolution of its Applications in Peptide and Organic Synthesis
The development of protecting groups has been a pivotal aspect of the advancement of chemical peptide synthesis. researchgate.net The journey began with the introduction of the carbobenzoxy (Z) group, which, despite its utility, had limitations due to the harsh conditions required for its removal. publish.csiro.au A significant leap forward came with the development of the acid-labile tert-butyloxycarbonyl (Boc) group, which greatly facilitated peptide synthesis. publish.csiro.au
The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han in the 1970s marked a major milestone. numberanalytics.compeptide.com They sought an amino-protecting group that could be cleaved under mild, non-hydrolytic basic conditions, providing a valuable alternative to the acid-cleaved Boc group. acs.org This development was instrumental for the advancement of solid-phase peptide synthesis (SPPS), a technique pioneered by R. B. Merrifield in the 1960s. researchgate.net The combination of the Fmoc protecting group with SPPS, particularly the Fmoc/tBu strategy developed in 1978, has become a dominant methodology for producing peptides. nih.govpeptide.com
The compound 4-Fmoc-amino-benzylamine emerged as a useful building block within this synthetic framework. Its utility is demonstrated in the multistep synthesis of complex heterocyclic compounds like 2-aminobenzothiazole (B30445) analogs. nih.gov In one synthetic approach, the N-protection of 4-aminobenzylamine with the Fmoc group was a key initial step that enabled the successful formation of the target products. nih.gov This highlights the strategic importance of using the Fmoc group to selectively block one of the reactive amine sites on the 4-aminobenzylamine core while the other is manipulated.
The evolution of its applications is tied to the growing sophistication of synthetic chemistry, where precisely controlling the reactivity of multifunctional molecules is paramount. The use of this compound in the synthesis of dendrimers, which are highly branched, star-shaped molecules, was initially explored due to the different reactivities of its two amine groups, offering a pathway for convergent synthesis without the need for extensive protecting group manipulations. researchgate.net
Table 2: Timeline of Key Developments
| Year | Development | Significance |
| 1960s | R. B. Merrifield develops Solid-Phase Peptide Synthesis (SPPS). researchgate.net | Revolutionized peptide synthesis by anchoring peptides to a solid support, simplifying purification. peptide.com |
| 1970 | Carpino and Han introduce the base-labile Fmoc protecting group. peptide.com | Provided a mild, orthogonal protecting group strategy to the acid-labile Boc group. numberanalytics.comacs.org |
| 1978 | The Fmoc/tBu strategy for SPPS is developed. peptide.com | Became a widely adopted and robust method for automated peptide synthesis. nih.gov |
| Modern Era | Application of this compound in complex syntheses. | Utilized as a key intermediate in the synthesis of heterocycles and other complex molecules. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C22H20N2O2/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14,23H2 |
InChI Key |
FRRDFUCVQNYOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fmoc Amino Benzylamine and Analogous Protected Benzylamines
Direct Fmoc Protection Strategies for Primary Amines
The direct protection of the primary amino group of 4-aminobenzylamine (B48907) is a fundamental step in producing 4-Fmoc-amino-benzylamine. This process involves the reaction of the amine with a fluorenylmethyloxycarbonyl (Fmoc) donating reagent.
Reaction Conditions and Reagent Considerations
The selection of reagents and reaction conditions is critical for the efficient N-protection of primary amines like 4-aminobenzylamine. The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comgoogle.com
Fmoc-Cl: This reagent is highly reactive and often used under Schotten-Baumann conditions, which typically involve a two-phase system of an organic solvent (like dioxane or dichloromethane) and an aqueous solution of a weak base such as sodium bicarbonate or sodium carbonate. total-synthesis.com Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) are also effective. total-synthesis.com While Fmoc-Cl is a cost-effective and reactive choice, its sensitivity to moisture and heat requires careful handling. total-synthesis.com
Fmoc-OSu: This reagent is a stable, crystalline solid and has become a more popular choice due to its ease of handling and the generally cleaner reactions it provides. total-synthesis.com Reactions with Fmoc-OSu are typically performed in the presence of a weak base like sodium bicarbonate in a solvent mixture such as dioxane/water or DMF. total-synthesis.com The conditions are generally mild, and the formation of unwanted byproducts, such as dipeptides during the preparation of Fmoc-amino acids, is reduced compared to Fmoc-Cl. total-synthesis.com
Other Fmoc-donating reagents include Fmoc-OBt and Fmoc-N3, though they are less commonly used. total-synthesis.com The choice of base is also a key consideration; weak bases like sodium bicarbonate or pyridine are preferred, while strong bases such as triethylamine (B128534) are generally avoided. highfine.com In some cases, anhydrous conditions with a silylating agent to pre-treat the amine can be employed before the addition of the Fmoc reagent, which can lead to high yields and purity. google.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Fmoc-Cl | Dioxane/water, NaHCO3; or Pyridine/CH2Cl2 total-synthesis.com | High reactivity, cost-effective | Sensitive to moisture and heat total-synthesis.com |
| Fmoc-OSu | Dioxane/water, NaHCO3; or DMF total-synthesis.com | Stable, cleaner reactions, fewer side products total-synthesis.com | Slightly lower reactivity than Fmoc-Cl highfine.com |
| Fmoc-N3 | Sodium bicarbonate, aqueous dioxane wikipedia.org | Alternative to Fmoc-Cl and Fmoc-OSu | Potential for explosive hazards total-synthesis.com |
Yield Optimization and Purity Assessment
Optimizing the yield and ensuring the high purity of this compound are critical for its subsequent use in synthesis. Several factors influence the outcome of the protection reaction. The stoichiometry of the reactants is important; using a slight excess of the Fmoc reagent can help drive the reaction to completion, but a large excess can lead to purification challenges. lsu.edu
The reaction temperature is typically kept between 0°C and room temperature to minimize side reactions. google.com For aqueous methods, maintaining a slightly basic pH is crucial for the reaction to proceed efficiently without causing premature cleavage of the Fmoc group. rsc.orgresearchgate.net
Purification of the final product is often achieved through crystallization or chromatography. The purity of the resulting this compound is assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired product from starting materials and byproducts. sigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also used to confirm the structure and purity of the compound. High purity is essential, as even small amounts of impurities can interfere with subsequent synthetic steps, particularly in solid-phase peptide synthesis. sigmaaldrich.com
Synthesis of Substituted Benzylamine (B48309) Anchoring Linkages
Substituted benzylamines, including derivatives of this compound, are frequently used as anchoring linkages, or "handles," in solid-phase peptide synthesis (SPPS) for the preparation of peptide amides. lsu.edu These linkers are designed to be stable throughout the synthesis and then cleaved under specific conditions to release the final product. nih.gov
Preparation of Acid-Labile Benzylamine Derivatives
Many benzylamine-based linkers are designed to be acid-labile, meaning they can be cleaved by treatment with an acid, such as trifluoroacetic acid (TFA). lsu.edu The acid lability can be tuned by introducing electron-donating groups, such as methoxy (B1213986) groups, onto the aromatic ring. nih.gov
A prominent example is the Rink Amide linker, which is based on a dimethoxy-substituted aminobenzylamine structure. appliedpolytech.com Another widely used linker is the PAL (Peptide Amide Linker) handle, 5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid, which is also cleaved under mild acidic conditions. acs.org The synthesis of these linkers often involves multiple steps, starting from commercially available materials like p-hydroxybenzaldehyde. researchgate.net For instance, the synthesis of a Rink-type linker can involve a Friedel-Crafts acylation followed by reduction and introduction of the Fmoc-protected amino group. researchgate.net
| Linker Type | Key Structural Feature | Cleavage Condition | Common Use |
| Rink Amide | Dimethoxy-substituted aminobenzylamine appliedpolytech.com | Acid-labile (TFA) appliedpolytech.comomizzur.com | Solid-phase synthesis of peptide amides appliedpolytech.com |
| PAL | 3,5-dimethoxyphenoxy-valeric acid core acs.org | Mild acid-labile (TFA) acs.orgcsic.es | Solid-phase synthesis of peptide amides acs.org |
| Wang Linker | p-alkoxybenzyl alcohol researchgate.net | Acid-labile (TFA) researchgate.net | Synthesis of peptide acids researchgate.net |
Functionalization for Solid-Phase Attachment
For a benzylamine linker to be used in solid-phase synthesis, it must be functionalized with a group that allows for its covalent attachment to a solid support, such as a polystyrene or polyethylene (B3416737) glycol (PEG) resin. lsu.edu This is often achieved by incorporating a carboxylic acid group into the linker structure, as seen in the PAL handle. nih.govacs.org
Orthogonal Protection Schemes in the Synthesis of Derivatives
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. wikipedia.org This is a cornerstone of modern peptide synthesis and is highly relevant to the use of this compound and its derivatives. nih.gov
The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in DMF. total-synthesis.comwikipedia.org This makes it orthogonal to acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group and tert-butyl (tBu) esters and ethers, which are removed with strong acids like TFA. organic-chemistry.orgiris-biotech.deiris-biotech.de
This orthogonality is exploited in Fmoc-based solid-phase peptide synthesis. nih.gov The Nα-amino group of the growing peptide chain is protected with Fmoc, while reactive amino acid side chains are protected with acid-labile groups (e.g., Boc for lysine (B10760008), tBu for aspartic and glutamic acids). peptide.com At each step of the synthesis, the Fmoc group is removed with piperidine to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact. iris-biotech.de The final cleavage of the peptide from an acid-labile benzylamine linker and the removal of the side-chain protecting groups are accomplished simultaneously in a single step with TFA. nih.gov
In more complex syntheses, additional orthogonal protecting groups may be used. For example, the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, can be used to protect a specific side chain that needs to be modified on the resin while both Fmoc and Boc groups are present. highfine.comnih.gov This allows for the synthesis of branched or cyclic peptides and other complex structures.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Boc, tBu, Trt (acid-labile) total-synthesis.comorganic-chemistry.org |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.org | Fmoc (base-labile), Alloc (Pd-catalyzed) highfine.comorganic-chemistry.org |
| tert-Butyl | tBu | Acid (e.g., TFA) iris-biotech.de | Fmoc (base-labile) iris-biotech.de |
| Trityl | Trt | Acid (e.g., TFA) peptide.com | Fmoc (base-labile) peptide.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst highfine.com | Fmoc, Boc highfine.com |
Selective Derivatization of Polyamines
The synthesis of mono-protected diamines and polyamines, such as this compound, presents a significant chemical challenge. Polyamines are aliphatic polycations characterized by multiple amino groups, often with similar reactivity, making selective functionalization difficult. weizmann.ac.ilmdpi.com The development of methodologies to selectively protect one amino group while leaving others free is crucial for the synthesis of defined polyamine derivatives for applications in medicinal chemistry and materials science. mdpi.comnih.gov
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines due to its stability in acidic conditions and its lability towards bases like piperidine. scielo.brorganic-chemistry.org Reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) and (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly employed to introduce the Fmoc group onto amines. scielo.br While these reagents react effectively with both primary and secondary amino groups, achieving selectivity in polyamines requires specific synthetic strategies. bath.ac.uknih.gov
One effective strategy for the selective mono-Fmoc protection of a symmetrical diamine involves a protecting group swap. For instance, the direct mono-protection of ethylenediamine (B42938) with Fmoc-Cl or Fmoc-OSu is not efficient. A successful route involves a three-step process: first, the mono-protection of ethylenediamine with a tert-butyloxycarbonyl (Boc) group; second, the protection of the remaining free amine with an Fmoc group; and finally, the selective removal of the acid-labile Boc group to yield the mono-Fmoc protected diamine. nih.gov This highlights a common approach where orthogonal protecting groups are used to differentiate between chemically equivalent functional groups.
Another powerful technique involves solid-phase synthesis. This method has been used to prepare peptide para-nitroanilides by first derivatizing a 2-chlorotrityl chloride resin with a symmetrical diamine, p-phenylenediamine. researchgate.net Following attachment to the solid support, the remaining free amino group can be coupled with Fmoc-protected amino acids using standard protocols. researchgate.net This approach allows for the selective functionalization of one amino group of the diamine while the other is linked to the resin.
Furthermore, versatile solid-phase approaches have been developed for creating sequence-defined polyamidoamines. nih.gov This involves the synthesis of Fmoc-polyamino acid building blocks. The synthesis begins with the selective protection of symmetrical oligoethylenimine precursors, followed by the introduction of a carboxylic acid handle using cyclic anhydrides, and a subsequent final Fmoc-protection step. nih.gov These building blocks are then used in standard Fmoc solid-phase synthesis to construct well-defined polycations. nih.gov
The conditions for Fmoc protection can be optimized for efficiency and selectivity. Research has shown that Fmoc protection of various amines can be achieved in high yields using aqueous media, offering a more environmentally benign approach. rsc.orgresearchgate.net The reaction of an amine with Fmoc-Cl in a water-ethanol mixture at elevated temperatures can produce the desired N-Fmoc derivative efficiently. rsc.org
The table below summarizes findings from various studies on the N-Fmoc protection of amines, showcasing different conditions and resulting yields.
| Amine Substrate | Reagent | Solvent/Conditions | Yield (%) | Reference |
| Aniline | Fmoc-Cl | Water:Ethanol (3:1), 60°C | 90% | rsc.org |
| 4-Methylaniline | Fmoc-Cl | Water:Ethanol (3:1), 60°C | 83% | rsc.org |
| 3-Chloroaniline | Fmoc-Cl | Water:Ethanol (3:1), 60°C | 87% | rsc.org |
| 4-Fluoroaniline | Fmoc-Cl | Water:Ethanol (3:1), 60°C | 84% | rsc.org |
| 4-Bromoaniline | Fmoc-Cl | Water:Ethanol (3:1), 60°C | 80% | rsc.org |
| Ethylenediamine (as TFA salt) | Fmoc-OSu | Base added after amine/reagent combo | 55% | nih.gov |
| Symmetrical Oligoethylenimines | Fmoc-OSu | Not specified | Not specified | nih.gov |
These methodologies demonstrate that through careful selection of protecting groups, reaction conditions, and synthetic platforms like solid-phase synthesis, the selective derivatization of polyamines can be effectively controlled to produce valuable building blocks like this compound for further synthetic applications.
Fmoc Protecting Group Strategies Relevant to 4 Fmoc Amino Benzylamine
Principles of Orthogonal Protecting Groups in Multi-Step Synthesis
In the synthesis of complex molecules such as peptides or modified organic compounds, multiple reactive functional groups must be temporarily masked to prevent unwanted side reactions. biosynth.com The strategy of orthogonal protection is a critical concept that allows for the selective removal of one type of protecting group in the presence of others. biosynth.comfiveable.me This is achieved by using groups that are labile under different, non-interfering chemical conditions. fiveable.menih.gov
An ideal protecting group is easily introduced, stable throughout various synthetic steps, and can be removed with high yield without affecting other parts of the molecule. biosynth.com Orthogonality ensures that protecting groups can be cleaved in any desired order. iris-biotech.de The most widely utilized orthogonal pairing in solid-phase peptide synthesis (SPPS) is the base-labile Fmoc group for the temporary protection of α-amino groups and acid-labile groups, such as tert-butyl (tBu) or Boc (tert-butoxycarbonyl), for the "permanent" protection of amino acid side chains. biosynth.comiris-biotech.de The Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave tBu and Boc groups, while the tBu and Boc groups are stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group. biosynth.comiris-biotech.dewikipedia.org This compatibility allows for the iterative deprotection of the N-terminus for peptide chain elongation, followed by a final deprotection step using strong acid to remove all side-chain protecting groups and cleave the peptide from its solid support. iris-biotech.de
Fmoc Deprotection Conditions and Reagents
The removal of the Fmoc group is a critical step that relies on its lability towards bases. wikipedia.org The choice of reagent and conditions can be tailored to the specific requirements of the synthesis, balancing speed, efficiency, and the sensitivity of the substrate.
The most common and classical method for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in an organic solvent, typically 20% piperidine in N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.degenscript.com This secondary amine is highly effective, with Fmoc removal often completed in minutes. total-synthesis.comchempep.com Standard protocols may involve one or two treatments with the piperidine solution to ensure complete deprotection. chempep.com
Another powerful reagent for Fmoc cleavage is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). iris-biotech.de DBU is a non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine, which is advantageous when deprotection is sluggish. peptide.com However, because DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of the cleavage reaction. chempep.compeptide.com Therefore, a nucleophilic scavenger, often a small amount of piperidine, is typically included in DBU deprotection cocktails to prevent side reactions. peptide.com
| Reagent | Typical Concentration | Solvent | Key Characteristics |
| Piperidine | 20-50% genscript.com | DMF genscript.com | Most common reagent; acts as both base and scavenger. total-synthesis.comnih.gov |
| DBU | 1-5% chempep.com | DMF chempep.com | Very fast, non-nucleophilic base; requires a scavenger. chempep.compeptide.com |
While effective, piperidine is a controlled substance in some regions, prompting the development of alternative reagents. iris-biotech.de 4-Methylpiperidine has emerged as an excellent substitute, demonstrating comparable efficiency to piperidine for Fmoc removal without the same regulatory restrictions. iris-biotech.denih.gov
For sensitive sequences or to minimize side reactions like aspartimide formation, other methodologies have been explored. iris-biotech.dersc.org Mixtures of piperazine (B1678402) with DBU (e.g., 5% piperazine and 2% DBU) have been shown to be a rapid and efficient alternative to piperidine. rsc.orgrsc.org The addition of an acidic additive like formic acid to these mixtures can further suppress side reactions. rsc.orgrsc.org Milder, non-amine-based conditions have also been developed. The use of triethylamine (B128534) in an ionic liquid like [Bmim][BF₄] allows for efficient Fmoc cleavage at room temperature. rsc.org Another mild method involves using sodium azide, which can deprotect N-Fmoc-amino acids under base-free conditions. nih.gov
| Reagent/Method | Conditions | Solvent | Key Characteristics |
| 4-Methylpiperidine | 20% (v/v) nih.gov | DMF nih.gov | Efficient alternative to piperidine; not a controlled substance. iris-biotech.de |
| Piperazine/DBU | e.g., 5% Piperazine, 2% DBU rsc.org | NMP or DMF acs.orgacs.org | Rapid and effective, reduces diketopiperazine formation. acs.orgacs.org |
| Triethylamine/Ionic Liquid | Room Temperature rsc.org | [Bmim][BF₄] rsc.org | Mild conditions, avoids strong bases. rsc.org |
| Sodium Azide | Varies (temp/amount) nih.gov | Varies nih.gov | Base-free deprotection method. nih.gov |
Mechanistic Understanding of Fmoc Cleavage and Byproduct Formation
The cleavage of the Fmoc group proceeds via a base-induced β-elimination (E1cB) mechanism. nih.govfiveable.meacs.org The process begins with a base abstracting the relatively acidic proton from the C9 position of the fluorenyl ring system. total-synthesis.comnih.gov This generates a stabilized carbanion (a cyclopentadienyl (B1206354) anion flanked by two benzene (B151609) rings), which is aromatic. total-synthesis.com The intermediate carbanion then eliminates, releasing carbon dioxide and the free amine, and forming a highly reactive electrophile called dibenzofulvene (DBF). total-synthesis.comnih.govresearchgate.net
The liberated dibenzofulvene (DBF) is a critical byproduct that can react with nucleophiles. total-synthesis.com If left unscavenged, it can react with the newly deprotected amine of the target molecule, resulting in a stable, undesired adduct and terminating the synthetic chain. total-synthesis.comchempep.comacs.org This is why secondary amines like piperidine or piperazine are particularly effective deprotection reagents. total-synthesis.comnih.gov They serve a dual purpose: acting as the base to initiate the cleavage and then acting as a nucleophilic scavenger to trap the DBF, forming a stable DBF-amine adduct that is easily washed away. total-synthesis.comnih.govresearchgate.net Non-nucleophilic bases like DBU cannot trap DBF, necessitating the addition of a separate scavenging agent. chempep.compeptide.com
Compatibility with Other Protecting Groups in Convergent Syntheses
The key to the Fmoc group's utility in complex, convergent syntheses is its well-defined and specific cleavage condition, which provides orthogonality with many other classes of protecting groups. biosynth.com Because the Fmoc group is removed by base, it is fully compatible with acid-labile protecting groups, which form the cornerstone of the most common strategy in solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de
Furthermore, the Fmoc group is stable towards catalytic hydrogenation conditions that are often used to remove benzyl-type protecting groups like Cbz (carboxybenzyl) or Bn (benzyl), although it is considered only quasi-orthogonal as it can be cleaved under some hydrogenolysis conditions. total-synthesis.com This broad compatibility allows chemists to design intricate synthetic routes, selectively unmasking different functional groups at various stages to build complex molecular architectures. nih.govwikipedia.org
Applications of 4 Fmoc Amino Benzylamine As a Versatile Building Block
Role in Solid-Phase Peptide Synthesis (SPPS)
4-Fmoc-amino-benzylamine is a key bifunctional linker molecule utilized in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). Its structure incorporates a base-labile Fmoc protecting group on the amino group and a reactive benzylamine (B48309) moiety. This configuration allows for its initial attachment to a solid support and subsequent extension of a peptide chain. The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile side-chain protecting groups or the final cleavage of the peptide from the resin. nih.govnih.gov This orthogonality is a cornerstone of Fmoc SPPS, enabling the synthesis of complex and modified peptides. nih.gov
The primary application of this compound in SPPS is as a precursor for creating specialized linkers or "handles" that are attached to a polymeric solid support. biosynth.com This process, known as resin functionalization, prepares the insoluble support for the stepwise assembly of a peptide chain. The benzylamine portion of the molecule provides a nucleophilic site for attachment to various activated resin cores.
This compound serves as a foundational component for linkers like the Rink Amide linker, which is widely used for the synthesis of peptide amides. sigmaaldrich.comresearchgate.net The Rink Amide linker is typically attached to an aminomethylated polystyrene resin. The synthesis involves coupling the carboxyl group of 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxymethyl- (the Rink linker) to the amino group of the resin. While not a direct attachment of this compound itself, the underlying chemistry of using a protected amine on a benzyl (B1604629) core is central.
The versatility of the Fmoc-protected benzylamine structure allows for its conceptual application to various resin types beyond standard polystyrene:
Rink Amide Resin: This resin is designed for the synthesis of C-terminal peptide amides. sigmaaldrich.comresearchgate.net The linker, derived from a structure similar to this compound, is highly acid-labile, allowing the release of the final peptide amide upon treatment with trifluoroacetic acid (TFA). researchgate.net
Wang Resin: This is a benzyl alcohol-type resin used for synthesizing C-terminal peptide acids. sigmaaldrich.comresearchgate.net While this compound itself is not directly attached to produce peptide acids, a related structure, 4-hydroxymethyl-phenoxymethyl (HMPB) linker, which shares the benzyl core, is used. The attachment of the first Fmoc-amino acid to Wang resin is a critical step, often optimized to prevent side reactions like racemization. researchgate.net
ChemMatrix® Resin: This is a PEG-based resin known for its excellent swelling properties in a variety of solvents, enhancing reaction kinetics. The principles of linker attachment are similar, where a functional handle derived from a protected aminobenzyl structure can be grafted onto the ChemMatrix support to facilitate efficient peptide synthesis.
The choice of resin and the specific linker derived from precursors like this compound is crucial and depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide). biosynth.compeptide.com
The efficiency of SPPS is highly dependent on the initial loading of the first building block onto the resin and the efficiency of subsequent amino acid couplings.
Loading Capacity: The loading capacity, defined as the amount of the first amino acid or linker attached per gram of resin (mmol/g), is a critical parameter. nih.gov Optimization aims to achieve a high enough loading for a good final peptide yield while avoiding issues associated with overly dense packing, which can hinder coupling efficiency. For Wang resins, loading is often optimized by using specific coupling reagents like diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to prevent racemization. researchgate.net Spectrophotometric methods, by measuring the UV absorbance of the fluorenyl group released upon Fmoc deprotection with piperidine, are commonly used to accurately determine the substitution level of the resin. peptideweb.com
Coupling Efficiency: The efficiency of the peptide bond formation at each step should be as close to 100% as possible to avoid the accumulation of deletion sequences in the final product. Factors influencing coupling efficiency include:
Resin Swelling: The resin must swell adequately in the chosen solvent (e.g., DMF, DCM) to ensure that the reactive sites are accessible. biosynth.com
Coupling Reagents: A variety of activating reagents, such as HBTU, HATU, and DIC/HOBt, are used to convert the incoming Fmoc-amino acid into a reactive species for amide bond formation. peptide.com
Reaction Time and Temperature: Standard coupling reactions are typically carried out at room temperature with agitation to ensure proper mixing. peptideweb.com
| Parameter | Description | Optimization Strategies |
| Resin Loading | Moles of reactive sites per gram of resin (mmol/g). | Adjusting stoichiometry of linker/amino acid to resin; using optimized coupling agents (e.g., DIC/DMAP for Wang resin). researchgate.net |
| Coupling Efficiency | Percentage of peptide chains that successfully couple with the next amino acid. | Ensuring proper resin swelling; using highly efficient coupling reagents (e.g., HATU); performing double couplings if necessary. peptide.commdpi.com |
| Racemization | Loss of stereochemical integrity at the α-carbon, especially for the first amino acid attached to the resin. | Use of reagents that minimize racemization (e.g., DIC/HOBt); avoiding strong bases with sensitive residues. researchgate.net |
This compound is instrumental in the synthesis of peptides with a C-terminal amide, a common modification that often enhances the biological activity and stability of peptides by mimicking the state of many native peptide hormones and neurotransmitters.
The synthesis of peptide amides is most commonly achieved using a resin functionalized with a linker that releases an amide upon cleavage. The Rink Amide resin is a prime example, where the linker is an acid-labile 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxymethyl group. sigmaaldrich.comresearchgate.net The synthesis proceeds as follows:
The Fmoc group on the Rink Amide resin is removed with piperidine, exposing the primary amine of the linker.
The first Fmoc-protected amino acid is coupled to this amine using standard peptide coupling methods.
The peptide chain is elongated by cycles of Fmoc deprotection and coupling.
Upon completion of the synthesis, the peptide is cleaved from the resin using a strong acid cocktail, typically containing 95% TFA. The linker is designed to break in such a way that it releases the peptide with a carboxamide at the C-terminus. sigmaaldrich.com
This strategy provides a direct and efficient route to C-terminal peptide amides, avoiding the need for post-synthesis solution-phase amidation.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like metabolic stability and bioavailability. nih.gov this compound can serve as a versatile scaffold for creating such non-natural structures.
By using 4-aminobenzylamine (B48907) (after deprotection of the Fmoc group) or related benzylamine derivatives, chemists can introduce non-peptidic linkages into a sequence. For instance, the benzylamine moiety can be used to form linkages other than the typical amide bond, leading to the creation of pseudopeptides. nih.gov Researchers have synthesized peptidomimetics where the core structure is built upon a template, and non-peptidic hydrophobic residues are attached to the N- and C-termini to enhance binding affinity to biological targets. psu.edu
In one approach, Fmoc-protected unnatural amino acids, such as those based on a triazine scaffold, have been used in SPPS on Rink Amide resin to create short, amphipathic peptidomimetics with potent antimicrobial activity and enhanced proteolytic stability. mdpi.com The use of building blocks like this compound allows for the introduction of aromatic spacers and conformational constraints, which are key features in the design of bioactive peptidomimetics. psu.eduresearchgate.net
| Peptidomimetic Type | Role of Benzylamine-like Scaffolds | Reference Example |
| Backbone Modified Peptides | Introduction of non-amide bonds to increase stability against proteases. | Synthesis of pseudopeptides where the amide bond is replaced by a different chemical group. nih.gov |
| Scaffold-Based Mimetics | Serves as a core structure to which amino acids or other functional groups are attached. | Design of CD4-binding peptidomimetics as potential HIV entry inhibitors. psu.edu |
| Triazine-Based Peptidomimetics | Used in conjunction with resins (like Rink Amide) that are compatible with Fmoc-amino benzylamine derivatives. | Synthesis of short antimicrobial peptidomimetics with enhanced stability. mdpi.com |
Post-translational modifications (PTMs) are covalent processing events that change the properties of a protein by adding a modifying group to one or more amino acids. frontiersin.org These modifications, such as phosphorylation, glycosylation, and methylation, are critical for protein function. mdpi.comfrontiersin.org Fmoc-SPPS is the preferred method for synthesizing peptides containing PTMs because its mild cleavage conditions are compatible with many sensitive PTM groups. nih.gov
While this compound is not directly a PTM, its role as a linker is crucial for the solid-phase synthesis of peptides that incorporate these modifications. The strategy involves using pre-formed, Fmoc-protected amino acid building blocks that already contain the desired PTM.
The general process is as follows:
A suitable resin, often functionalized with a linker derived from a this compound precursor (like Rink Amide resin), is chosen. mdpi.com
During peptide chain elongation, the specific Fmoc-amino acid bearing the PTM is introduced at the desired position in the sequence. mdpi.com
Standard coupling protocols are used to incorporate these modified building blocks. For example, Fmoc-Ser(PO(OBzl)OH)-OH for phosphoserine or Fmoc-Lys(Ac)-OH for acetylated lysine (B10760008) can be used. mdpi.comsigmaaldrich.com
The synthesis continues until the full-length modified peptide is assembled, followed by cleavage from the resin.
This building block approach allows for the precise placement of PTMs within a peptide sequence, enabling detailed studies of their effects on protein structure and function.
Linker Integration and Resin Functionalization
Contributions to Convergent Synthesis Strategies
This compound is a bifunctional linker uniquely suited for convergent synthesis strategies, which involve the assembly of complex molecules from several pre-synthesized fragments. This approach can enhance efficiency and simplify purification compared to linear, stepwise synthesis. The compound possesses two distinct amine groups—an aromatic amine and a benzylic amine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group typically protects the more nucleophilic benzylic amine, leaving the aromatic amine free for initial coupling reactions. This orthogonal protection scheme is central to its utility.
Fragment Condensation Methodologies
Fragment condensation is a powerful technique for synthesizing large peptides and proteins by coupling smaller, protected peptide segments. nih.govresearchgate.net This method circumvents challenges associated with stepwise solid-phase peptide synthesis (SPPS), such as aggregation and incomplete reactions during the assembly of long chains. luxembourg-bio.com this compound can be employed as a non-natural, structurally rigid linker to connect these peptide fragments.
The general strategy involves:
Anchoring the this compound to a solid support via its unprotected aromatic amine.
Removing the base-labile Fmoc group from the benzylic amine using a mild base like piperidine. thermofisher.com
Coupling the C-terminus of the first protected peptide fragment to the newly exposed benzylic amine on the solid support.
Subsequent deprotection and coupling steps can attach a second fragment, effectively using the benzylamine core as a junction point.
Table 1: Application of Fmoc-Protected Linkers in Fragment Condensation
| Synthetic Strategy | Linker/Compound Role | Key Protecting Groups | Purpose |
|---|---|---|---|
| Solid-Phase Fragment Condensation | Acts as a stable anchor and linker between peptide segments. | Fmoc for temporary amine protection; acid-labile groups (e.g., Boc, tBu) for side chains. peptide.com | Assembles large or difficult-sequence peptides on a solid support, improving yield and purity. nih.govresearchgate.net |
| Convergent Dendrimer Synthesis | Serves as a branching core unit. | Orthogonal protecting groups (e.g., Fmoc, Boc, Alloc) to control branching direction. peptide.com | Creates highly branched, monodisperse dendrimers with defined structures. |
N-to-C Inverse Peptide Synthesis Approaches
Conventional peptide synthesis proceeds in the C-to-N direction, where activated amino acids are sequentially added to the N-terminus of the growing chain. thermofisher.com In contrast, N-to-C (or "inverse") synthesis starts from the N-terminal residue and elongates the chain towards the C-terminus. karger.com This bio-inspired strategy is less common due to challenges, most notably the high risk of racemization at the C-terminal amino acid of the activated peptide fragment. acs.org
This compound can be integrated into N-to-C synthesis workflows to introduce non-peptidic linkages or to facilitate segment condensation in this direction. For example, a peptide acid (the growing chain in N-to-C synthesis) can be coupled to one of the amino groups of 4-aminobenzylamine. The second amino group, having been protected with the Fmoc group throughout the initial steps, can then be deprotected to continue chain elongation or to ligate another peptide. The use of such building blocks helps to circumvent some of the inherent difficulties associated with the activation of peptide fragments. acs.org
Functionalization of Polymeric and Material Surfaces
The dual functionality of this compound makes it an excellent agent for modifying the surfaces of polymers and other materials. By immobilizing this compound, a reactive handle can be introduced onto an otherwise inert surface, allowing for subsequent covalent attachment of a wide range of molecules.
Grafting to Solid Supports and Nanomaterials
This compound can be covalently grafted onto various solid supports, including polymeric resins (e.g., polystyrene, polyacrylamide) and inorganic nanomaterials. mdpi.comacs.org The free aromatic amine can react with functional groups on the support surface (e.g., chloromethyl groups on Merrifield resin) to form a stable, covalent bond.
Once the linker is immobilized, the Fmoc group is removed, exposing a primary benzylic amine on the surface. vulcanchem.com This amine serves as a versatile point of attachment for further functionalization. This two-step process provides a clean and efficient method for preparing functionalized surfaces. Research has shown that related diamine compounds like 4-aminobenzylamine can be used for the electrochemical modification of single-walled carbon nanotubes (SWCNTs), suggesting a pathway for grafting Fmoc-protected analogues to create reactive sites for further conjugation. smolecule.comsigmaaldrich.com
Table 2: Examples of Surface Functionalization using Benzylamine-Type Linkers
| Material/Support | Linker | Purpose of Functionalization | Potential Application |
|---|---|---|---|
| Polystyrene Resin | This compound | Solid-phase synthesis of peptides and small molecules. luxembourg-bio.commdpi.com | Combinatorial chemistry, drug discovery. |
| Carbon Nanotubes | 4-Aminobenzylamine | Enhance electrical properties and provide sites for further modification. smolecule.comsigmaaldrich.com | Advanced electronics, biosensors. |
| Silica Nanoparticles | This compound | Introduce amine functional groups for conjugating bioactive molecules. google.com | Targeted drug delivery, diagnostics. |
Preparation of Functionalized Biomaterials
In the field of biomaterials, surface properties are critical for determining biological response. This compound is used to impart bio-functionality to materials intended for applications such as tissue engineering and drug delivery. rsc.org It can be incorporated into hydrogels, polymer scaffolds, and other biomaterials. nih.gov
A common strategy involves grafting this compound onto a pre-formed biomaterial scaffold. After deprotection, the resulting primary amines on the surface can be used to immobilize biologically active molecules. For instance, cell-adhesive peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be conjugated to the surface to promote cell attachment and tissue integration. nih.gov Similarly, growth factors, enzymes, or drugs can be attached to tailor the material's therapeutic or biological activity. This method allows for the creation of "smart" biomaterials that can interact with biological systems in a controlled and specific manner. rsc.org
Synthesis of Unnatural Amino Acid Derivatives and Probes
This compound serves as a valuable starting point for the synthesis of a wide array of complex unnatural amino acids and molecular probes. researchgate.net Its intrinsic structure is that of a protected, non-proteinogenic amino acid, and its two chemically distinct amines allow for selective, stepwise modification.
Starting with this compound, the free aromatic amine can be modified, for example, through diazotization followed by coupling reactions. Alternatively, the Fmoc group can be removed, and the more reactive benzylic amine can be elaborated. This versatility has been exploited to create sophisticated molecular tools. For instance, a derivative of 4-aminobenzylamine was used to synthesize a photoswitchable azobenzene-containing amino acid, which could be incorporated into peptides to allow for photochemical control of their conformation and activity. researchgate.net The compound also serves as a precursor in the synthesis of fluorescent sensors, where the benzylamine structure acts as a spacer between a fluorophore and a receptor unit. smolecule.comsigmaaldrich.com These probes are designed for applications such as detecting specific anions through photoinduced electron transfer (PET). smolecule.com
Introduction of Aromatic and Heteroaromatic Moieties
The use of this compound as a starting material provides a convenient route for the synthesis of molecules containing both an aromatic core and a selectively accessible amino group. This is particularly useful in the construction of complex heterocyclic systems.
One notable application is in the multi-step synthesis of 2-aminobenzothiazole (B30445) analogs. nih.gov In this synthetic approach, the N-protection of 4-aminobenzylamine with the Fmoc group is a critical initial step. The resulting this compound can then undergo further transformations. For instance, N-acylated 4-nitrobenzylamines, derived from related precursors, can be reduced to the corresponding anilines. These anilines are then cyclized using ammonium (B1175870) thiocyanate (B1210189) to form the benzothiazole (B30560) ring system. An alternative and more efficient strategy involves the direct use of the Fmoc-protected intermediate, which leads to the formation of a 6-aminomethyl-2-aminobenzothiazole derivative in moderate yields of 36–54%. nih.gov This method highlights the utility of the Fmoc group in masking the primary amine while the rest of the molecule undergoes the necessary transformations to build the heteroaromatic scaffold.
The general synthetic utility of such building blocks extends to the preparation of various substituted anilines and other heterocyclic structures, where the protected aminobenzyl group serves as a key structural element. rsc.orgchemrxiv.org The ability to deprotect the amine under specific conditions without affecting the rest of the molecule is a significant advantage in multistep synthetic sequences.
Table 1: Synthesis of Heteroaromatic Compounds using this compound Derivatives
| Product | Synthetic Strategy | Key Reagents | Yield (%) | Reference |
| 6-Aminomethyl-2-aminobenzothiazole Analogs | N-protection of 4-aminobenzylamine with Fmoc, followed by cyclization. | Ammonium thiocyanate | 36-54 | nih.gov |
Precursors for Fluorescent and Photochromic Tags
This compound is a pivotal precursor in the synthesis of photochromic compounds, particularly those based on the azobenzene (B91143) scaffold. frontiersin.orgresearchgate.net Azobenzenes are a class of photoswitchable molecules that can isomerize between their trans and cis states upon irradiation with light of specific wavelengths. This property makes them ideal for use as molecular switches in various applications, including the development of photoresponsive biomaterials and peptides.
The synthesis of azobenzene-containing amino acids often begins with the Fmoc protection of 4-aminobenzylamine. frontiersin.orgthieme-connect.com This protected building block is then condensed with a nitroso-functionalized aromatic compound to form the characteristic azo linkage (-N=N-). The resulting molecule, such as 4-[2-[4-[[[(9H-fluoren-9-yl-methoxy)carbonyl]amino]methyl]phenyl]diazenyl]benzenacetic acid, is an Fmoc-protected, azobenzene-containing amino acid derivative ready for use in solid-phase peptide synthesis (SPPS). frontiersin.orgthieme-connect.com
The presence of the Fmoc group makes these photochromic building blocks compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols. frontiersin.orgthieme-connect.com This allows for the precise incorporation of the photoswitchable unit into a peptide sequence. Once incorporated, the azobenzene moiety can be used to control the peptide's conformation with light, enabling the study of protein folding, enzyme activity, and other biological processes. For example, an azobenzene group-containing β-amino acid, N-Fmoc-4-aminomethyl phenylazobenzoic acid, was synthesized and incorporated into the FLAG peptide sequence. researchgate.net The resulting photoresponsive peptide could be switched between its more stable trans state and the cis conformation by illumination at 340 nm. researchgate.net
The flexibility of the benzylamine linker in these building blocks, as opposed to a more rigid aniline-type connection, can also be advantageous in certain applications, providing greater conformational freedom to the resulting photoswitchable peptide. frontiersin.org
Table 2: Photochromic Building Blocks Derived from this compound
| Building Block | Synthetic Application | Key Features | Isomerization Wavelength | Reference |
| 4-[2-[4-[[[(9H-fluoren-9-yl-methoxy)carbonyl]amino]methyl]phenyl]diazenyl]benzenacetic acid | Incorporation into peptides via Fmoc-SPPS to create photoresponsive biomaterials. | Contains an azobenzene photoswitch and is compatible with standard peptide synthesis. | UV light (e.g., 340-366 nm) for trans to cis isomerization. | frontiersin.orgthieme-connect.com |
| N-Fmoc-4-aminomethyl phenylazobenzoic acid | Used to synthesize photoresponsive FLAG-tag analogues. | The β-amino acid structure allows for integration into peptide backbones. | 340 nm for trans to cis isomerization. | researchgate.net |
Understanding Racemization Pathways in Peptide Coupling
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant risk during the activation step of peptide bond formation. bachem.comnih.gov Urethane-based protecting groups like Fmoc are designed to suppress this side reaction. nih.gov However, certain amino acids, particularly histidine and cysteine, remain highly susceptible. peptide.com The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The presence of a base can facilitate the abstraction of the α-proton, leading to a loss of chirality. bachem.commdpi.com
The choice of coupling reagent and reaction conditions has a profound impact on the extent of racemization. nih.gov Reagents are broadly classified into carbodiimides (e.g., DCC, DIC) and onium salts (phosphonium-based like PyBOP®, and aminium/uronium-based like HBTU, HATU). bachem.comnih.gov
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone, as they generate a highly reactive O-acylisourea intermediate. nih.gov The addition of racemization-suppressing additives is standard practice. bachem.comglobalresearchonline.net
Onium Salts: Phosphonium (e.g., PyBOP®, PyAOP) and aminium/uronium (e.g., HBTU, HATU, TBTU) salts are highly efficient and generally lead to lower levels of racemization compared to carbodiimides alone. bachem.com They operate by forming less reactive HOBt or HOAt active esters in situ. bachem.com However, their use requires a tertiary base (e.g., DIPEA, NMM), which can itself promote racemization. bachem.commdpi.com
Bases: The strength of the base used during coupling is critical. Stronger bases like N,N-diisopropylethylamine (DIPEA) can increase the risk of racemization, while weaker bases such as N-methylmorpholine (NMM) or the sterically hindered 2,4,6-collidine are often preferred for coupling racemization-prone residues. bachem.comresearchgate.net
Temperature and Pre-activation: Prolonged pre-activation times and elevated temperatures can also increase the likelihood of racemization. nih.govacs.org
| Reagent Class | Examples | Mechanism/Characteristics | Racemization Risk | Mitigation |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms highly reactive O-acylisourea intermediate. nih.gov | High (if used alone) | Use with additives like HOBt, HOAt, or Oxyma. bachem.compeptide.com |
| Phosphonium Salts | PyBOP®, PyAOP | Forms active esters in situ; does not form guanidinium (B1211019) byproducts. bachem.com | Low to Moderate | Use of weaker bases (NMM, collidine). bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient; forms active esters. Can cause guanidinylation of the N-terminus. bachem.compeptide.com | Low to Moderate | Pre-activation of the amino acid before addition to the resin. peptide.com |
Maintaining enantiomeric purity is paramount for the biological activity of synthetic peptides. Several strategies have been developed to minimize racemization during the critical coupling step.
Use of Additives: The most common strategy is the addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to carbodiimide-mediated couplings. peptide.com These additives act as "racemization suppressants" by trapping the reactive intermediate to form an active ester, which is more stable and less prone to oxazolone (B7731731) formation. globalresearchonline.net OxymaPure is a non-explosive alternative to HOBt and HOAt. bachem.com
Base Selection: As mentioned, using weaker tertiary bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can significantly reduce the rate of α-proton abstraction. bachem.comresearchgate.net
Side-Chain Protection: For highly susceptible amino acids like histidine, specific side-chain protecting groups can reduce racemization. For example, protecting the imidazole (B134444) nitrogen of histidine with a methoxybenzyl (Mbom) group has been shown to be effective. peptide.commesalabs.com
Optimized Conditions: Minimizing the activation time and performing couplings at lower temperatures can help preserve chiral integrity. acs.org In some cases, using copper (II) chloride (CuCl2) as an additive has also been reported to suppress racemization. peptide.comglobalresearchonline.net
Aspartimide and Diketopiperazine Formation in Fmoc SPPS
The repetitive use of piperidine for Fmoc deprotection can catalyze intramolecular cyclization reactions, leading to two particularly problematic side products: aspartimides and diketopiperazines. nih.govbiotage.com
The propensity for these side reactions is highly dependent on the peptide sequence.
Aspartimide Formation: This side reaction occurs when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring (aspartimide). nih.goviris-biotech.de This intermediate can then be opened by nucleophiles (like piperidine from the deprotection solution or water) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding epimers. sigmaaldrich.com The reaction is most pronounced in sequences where Asp is followed by a small, unhindered amino acid, with Asp-Gly being the most susceptible sequence. nih.govpeptide.com Other problematic sequences include Asp-Asn, Asp-Ala, Asp-Ser, and Asp-Arg. nih.govpeptide.com
Diketopiperazine (DKP) Formation: DKP formation is an intramolecular cyclization that occurs at the dipeptide stage of the synthesis. peptide.comiris-biotech.de The free N-terminal amine of the second amino acid attacks the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. acs.orgnih.gov This terminates the peptide chain. This side reaction is especially prevalent when proline is in the first or second position of the sequence due to the conformational properties it imparts and the higher basicity of its secondary amine. peptide.comiris-biotech.de
Considerable research has focused on developing methods to suppress these sequence-dependent side reactions.
Mitigating Aspartimide Formation:
Modified Protecting Groups: Using sterically bulkier side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl ester (OMpe) or trialkylcarbinol esters, can hinder the intramolecular attack. nih.govnih.gov
Modified Deprotection Cocktails: Adding a weak acid like HOBt (0.1 M) or formic acid to the piperidine deprotection solution can temper the basicity and reduce the rate of aspartimide formation. biotage.comresearchgate.net Using weaker bases like piperazine (B1678402) instead of piperidine has also been shown to be effective. biotage.comresearchgate.net
Backbone Protection: Incorporating a protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, completely prevents succinimide ring formation. nih.govpeptide.com
Mitigating Diketopiperazine Formation:
Resin Choice: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can physically impede the cyclization reaction. peptide.com
Dipeptide Coupling: A common strategy is to couple the first two amino acids as a pre-formed dipeptide unit, thereby bypassing the problematic dipeptide-resin intermediate. peptide.com
Modified Protocols: Using N-trityl protection for the second amino acid allows for its deprotection under mild acidic conditions, creating a protonated dipeptide-resin that is less prone to cyclization during the subsequent coupling step. peptide.comacs.org Alternatively, alternative Fmoc removal solutions, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine in NMP, have been shown to drastically reduce DKP formation compared to standard piperidine/DMF. acs.orgnih.gov
| Side Reaction | Prone Sequences | Mitigation Strategy | Principle |
|---|---|---|---|
| Aspartimide | Asp-Gly, Asp-Asn, Asp-Ser nih.gov | Bulky Asp side-chain protecting groups (e.g., OMpe) nih.gov | Steric hindrance of intramolecular cyclization. |
| Addition of weak acid (e.g., HOBt, Oxyma) to deprotection solution biotage.comresearchgate.net | Reduces effective basicity, slowing the rate of cyclization. | ||
| Backbone protection (e.g., Dmb, Hmb) on the following residue nih.govpeptide.com | Prevents the amide nitrogen from acting as a nucleophile. | ||
| Diketopiperazine | N-terminal dipeptides, especially with Proline peptide.com | Use of 2-chlorotrityl chloride (2-CTC) resin peptide.com | Steric hindrance from the bulky resin linkage. |
| Coupling of a pre-formed dipeptide unit peptide.com | Bypasses the reactive dipeptidyl-resin intermediate. | ||
| Modified deprotection (e.g., DBU/piperazine) acs.orgnih.gov | Alters base strength and deprotection kinetics to disfavor cyclization. |
Intermolecular Reactions and Aggregation Phenomena
As a peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets, stabilized by intermolecular hydrogen bonds between different peptide chains. peptide.com This phenomenon, known as aggregation, can cause the peptide-resin matrix to collapse, rendering reactive sites inaccessible. Aggregation is a major cause of failed or low-yield syntheses, particularly for hydrophobic sequences or peptides longer than 15 residues. peptide.com
The consequences of aggregation include incomplete Fmoc deprotection and poor acylation yields, leading to a high proportion of deletion sequences in the crude product. peptide.com Several strategies have been developed to disrupt the intermolecular hydrogen bonding that causes aggregation:
Solvent Choice: Switching from DMF to more polar, hydrogen-bond-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide chains. peptide.com
Elevated Temperature/Microwave: Performing coupling reactions at higher temperatures (40-60 °C) or using microwave-assisted synthesis can provide enough energy to break up aggregates and accelerate reaction rates. peptide.comrsc.org
Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), can disrupt organized secondary structures. peptide.com
Backbone Protection: The most effective method is often the introduction of reversible backbone-protecting groups like Hmb and Dmb. nih.gov These bulky groups, placed on specific amide nitrogens, physically prevent the formation of intermolecular hydrogen bonds, thereby keeping the peptide chains solvated and accessible for reaction. nih.gov Pseudoprolines (dipeptides of Ser or Thr) can also be incorporated to introduce a "kink" in the peptide backbone, which disrupts the formation of regular secondary structures.
Mechanistic Considerations and Side Reactions in Reactions Involving 4 Fmoc Amino Benzylamine
Mechanistic Pathways and Reaction Control
In syntheses involving 4-Fmoc-amino-benzylamine, particularly within the context of solid-phase peptide synthesis (SPPS), the choice of solvent and the use of specific additives are critical for maximizing reaction efficiency, minimizing side reactions, and ensuring the purity of the final product. The mechanistic implications of these choices are profound, influencing everything from reagent solubility and resin swelling to the kinetics and pathways of both desired reactions and undesirable side reactions.
Solvent Effects
The solvent plays a multifaceted role in reactions with this compound. It must effectively solvate the growing peptide chain, the resin support, and the reagents to allow for efficient diffusion and reaction. nih.gov In Fmoc-based SPPS, polar aprotic solvents are predominantly used.
Dimethylformamide (DMF) : DMF is the most common solvent used in Fmoc SPPS. Its high polarity and ability to disrupt hydrogen bonding facilitate the solvation of aggregating peptide sequences. peptide.com It is an excellent solvent for most Fmoc-protected amino acids and coupling reagents. rsc.org The deprotection of the Fmoc group, typically with a piperidine (B6355638) solution, is almost universally carried out in DMF, as it provides a suitable polar medium for the E1cB elimination mechanism. chempep.comnih.gov
N-Methyl-2-pyrrolidone (NMP) : NMP is often used as an alternative to DMF, particularly for "difficult" sequences prone to aggregation. peptide.com Its superior solvating properties can enhance coupling and deprotection efficiency where DMF falls short.
Dichloromethane (B109758) (DCM) : While less polar than DMF or NMP, DCM can be optimal for certain steps, such as the initial activation of the carboxylic acid by carbodiimides before the coupling step. chempep.com However, it is generally less effective for the coupling step itself or for Fmoc deprotection compared to more polar solvents. chempep.comnih.gov
The physical swelling of the solid-phase resin is highly dependent on the solvent, which in turn affects the accessibility of reactive sites. Research into greener alternatives to traditional solvents has provided comparative data on resin swelling and reagent solubility, which are crucial factors for reaction optimization.
Table 1: Influence of Different Solvents on Polystyrene (PS) Resin Swelling and Reagent Solubility in SPPS Data adapted from studies on green solvents in SPPS, applicable to syntheses involving Fmoc-protected reagents like this compound.
| Solvent | Resin Swelling (mL/g) | Fmoc-Gly-OH Solubility (0.2 M) | Coupling Reagent (DIC/Oxyma) Solubility (0.2 M) |
| N,N-Dimethylformamide (DMF) | ~5.0 - 6.0 | Soluble | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | > 6.0 | Soluble | Soluble |
| Dichloromethane (DCM) | > 6.0 | Insoluble | Soluble |
| Tetrahydrofuran (THF) | ~5.0 - 6.0 | Partially Soluble | Soluble |
| 2-Methyl-THF | ~4.0 - 5.0 | Partially Soluble | Soluble |
| Ethyl Acetate | < 2.0 | Insoluble | Soluble |
This table illustrates the critical role of the solvent in ensuring both the physical accessibility of the resin (swelling) and the availability of reagents in the solution phase. rsc.org
Additive Optimization
Additives are indispensable for controlling reaction pathways, accelerating slow couplings, and suppressing side reactions.
Coupling Additives : During the formation of a peptide bond involving the amine of deprotected this compound, the carboxyl group of the incoming amino acid is activated. This activation can lead to racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are used to mitigate this. chempep.com They react with the activated amino acid to form active esters, which are less prone to racemization and couple efficiently. chempep.combachem.com HOAt has been shown to be particularly effective in accelerating coupling and reducing racemization, especially in difficult couplings. chempep.com
Deprotection Additives : The standard Fmoc deprotection reagent is a solution of piperidine in DMF. chempep.com However, this basic condition can promote side reactions. For instance, aspartimide formation is a common side reaction when an aspartic acid residue is present in the peptide chain. peptide.comiris-biotech.de This occurs when the peptide backbone nitrogen attacks the side-chain ester, a reaction catalyzed by the base used for Fmoc removal. iris-biotech.de The inclusion of HOBt in the piperidine deprotection solution has been shown to reduce the incidence of aspartimide formation. peptide.com
Bases as Additives : In addition to their role in deprotection, bases are crucial additives. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are often required during the coupling step to maintain basic conditions without acting as a competing nucleophile. nih.govbachem.com For sequences where Fmoc deprotection is slow or incomplete, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution to drive the deprotection to completion. peptide.comiris-biotech.de
Table 2: Common Additives and Their Primary Functions in Reactions Involving Fmoc Chemistry
| Additive | Reaction Step | Primary Function(s) | Common Side Reaction Mitigated |
| HOBt (1-hydroxybenzotriazole) | Coupling | Forms active esters, suppresses racemization. chempep.combachem.com | Racemization |
| HOAt (1-hydroxy-7-azabenzotriazole) | Coupling | Accelerates coupling, suppresses racemization more effectively than HOBt. chempep.com | Racemization, slow/incomplete coupling |
| HOBt (in deprotection solution) | Fmoc Deprotection | Reduces base-catalyzed side reactions. peptide.com | Aspartimide formation |
| DIPEA (N,N-diisopropylethylamine) | Coupling | Acts as a non-nucleophilic base to facilitate coupling. nih.govbachem.com | Incomplete coupling due to protonation |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Fmoc Deprotection | Stronger base to ensure complete Fmoc removal for difficult sequences. iris-biotech.de | Incomplete deprotection |
This table summarizes the strategic use of additives to optimize reaction outcomes and minimize the formation of impurities. The principles are directly applicable to syntheses incorporating this compound.
Analytical Methodologies for Monitoring and Characterizing Reactions Involving 4 Fmoc Amino Benzylamine
Chromatographic Techniques for Reaction Monitoring and Product Purity
Chromatography is a cornerstone for the real-time monitoring of chemical transformations and the final purity assessment of isolated products.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of reactions involving 4-Fmoc-amino-benzylamine. It is particularly useful for determining the purity of the final products and for monitoring the progress of derivatization and deprotection reactions. nih.gov
In a typical HPLC setup for analyzing Fmoc-protected amino compounds, a C18 column is often employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. rsc.orghelsinki.fi Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs UV light, typically monitored at wavelengths around 254 nm or 265 nm. rsc.org This allows for sensitive detection of the starting material, intermediates, and the final product.
For instance, in the synthesis of peptide analogues, HPLC can be used to separate the desired product from unreacted starting materials and by-products. The retention times of the different components will vary based on their polarity, allowing for their individual quantification. Chiral separations of Fmoc-amino acid derivatives can also be achieved using specialized chiral stationary phases, which is crucial for applications where stereochemistry is important.
Table 1: Illustrative HPLC Parameters for Analysis of Fmoc-Derivatized Amines
| Parameter | Typical Value/Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 265 nm |
| Injection Volume | 10-20 µL |
Note: These are general parameters and may require optimization based on the specific reaction mixture and target compound.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method for qualitatively monitoring the progress of a chemical reaction. nih.gov It is widely used in synthetic organic chemistry to quickly assess the consumption of starting materials and the formation of products. itwreagents.comrsc.orgresearchgate.net
To monitor a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The ratio of these solvents is optimized to achieve good separation between the starting material, intermediates, and the final product.
After development, the TLC plate is visualized, most commonly under UV light, where the Fmoc-containing compounds will appear as dark spots. rsc.orgnih.gov The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. youtube.com For compounds that are not UV-active, various staining reagents can be used for visualization. itwreagents.com
Table 2: Common TLC Parameters for Monitoring Reactions of Fmoc-Compounds
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane/Ethyl Acetate (varying ratios, e.g., 7:3, 1:1) |
| Visualization | UV light (254 nm) |
| Application | Monitoring the consumption of this compound and formation of the desired product. |
Spectroscopic Methods for Structural Elucidation of Reaction Intermediates and Products
Spectroscopic techniques are essential for confirming the chemical structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of products derived from this compound.
In the ¹H NMR spectrum of an Fmoc-protected compound, characteristic signals for the fluorenyl group's aromatic protons are typically observed in the range of 7.2 to 7.8 ppm. rsc.org The protons of the benzyl (B1604629) group and the methylene (B1212753) bridge will also have distinct chemical shifts that can be used for structural confirmation. nih.govresearchgate.net Upon successful reaction, changes in the chemical shifts of protons near the reaction center can be observed.
For example, in the synthesis of a coumarin (B35378) derivative, detailed 1D and 2D NMR techniques such as COSY, HSQC, and HMBC were used to unambiguously assign all proton and carbon signals, confirming the final structure. scispace.comresearchgate.net
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of synthesized compounds, thereby confirming their identity. jst.go.jp High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. scispace.com
In the context of reactions involving this compound, MS is used to verify the molecular weight of the final product and any key intermediates. It is also a powerful tool for impurity profiling, allowing for the identification of by-products and unreacted starting materials. lcms.czlcms.czthermofisher.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions for MS analysis. When coupled with liquid chromatography (LC-MS), it becomes a highly effective method for separating and identifying components in a complex reaction mixture. chimia.ch
Quantitative Analysis of Fmoc Deprotection Efficiency
The removal of the Fmoc protecting group is a critical step in the utilization of this compound in multi-step syntheses, such as solid-phase peptide synthesis (SPPS). nih.gov The efficiency of this deprotection step must be carefully monitored to ensure complete removal of the Fmoc group before proceeding to the next reaction step.
A common method for quantifying Fmoc deprotection is through UV-Vis spectroscopy. vapourtec.com The Fmoc group is typically removed using a basic solution, such as piperidine (B6355638) in dimethylformamide (DMF). mdpi.com This cleavage reaction releases dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a strong UV absorbance at around 301 nm. mdpi.com
By measuring the absorbance of the solution after the deprotection step, the amount of released Fmoc group can be quantified using the Beer-Lambert law. This allows for a direct calculation of the deprotection efficiency. This method can be automated and used for real-time monitoring of deprotection in continuous flow systems. vapourtec.com More recently, methods utilizing HPLC or UV-Vis spectroscopy to quantify the released dibenzofulvene under optimized basic conditions have been developed for determining peptide concentrations on various biomaterials. nih.gov
UV-Vis Spectrophotometry for Dibenzofulvene Adducts
The removal of the Fmoc protecting group from this compound is typically achieved through a base-catalyzed β-elimination reaction. A common reagent used for this deprotection is a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). This reaction cleaves the Fmoc group, liberating the free amine of the benzylamine (B48309) moiety and generating dibenzofulvene. The dibenzofulvene then reacts with the piperidine in the solution to form a stable dibenzofulvene-piperidine adduct. iris-biotech.dethermofisher.combiotage.com
This adduct possesses a strong chromophore, making it readily quantifiable using UV-Vis spectrophotometry. tec5usa.com By measuring the absorbance of the reaction solution, one can determine the concentration of the released adduct. Since the release of the Fmoc group is stoichiometric with the amount of deprotected 4-amino-benzylamine, this method provides a precise way to quantify the extent of the deprotection reaction or to determine the initial loading of the Fmoc-protected compound on a solid support. biotage.comnih.gov
The quantification is based on the Beer-Lambert Law, which correlates absorbance with concentration. The spectrometric measurement is most commonly performed at the maximum absorption wavelength (λmax) of the dibenzofulvene-piperidine adduct, which is approximately 301 nm. nih.govnih.gov However, research has shown that measurements at a secondary, shallower absorption band around 289.8 nm can be more robust and less susceptible to errors arising from the wavelength accuracy of the spectrophotometer. nih.gov
The molar absorption coefficient (ε), a substance-specific constant, is critical for accurate calculations. Various studies have reported slightly different values for this coefficient, which can impact the final calculated concentration or loading. For the adduct at 301.0 nm, reported molar absorption coefficients range from 7100 to 8100 L·mol⁻¹·cm⁻¹, a variation that can alter calculated batch sizes by up to 14%. nih.govnih.gov A determined value for the absorption coefficient at 289.8 nm is 6089 L·mol⁻¹·cm⁻¹. nih.gov This spectrophotometric method is a cornerstone of automated peptide synthesis, where in-line UV monitoring allows for real-time tracking of the Fmoc deprotection step in every cycle. tec5usa.comthermofisher.com
| Wavelength (λmax) | Reported Molar Absorption Coefficient (ε) | Solvent System | Reference |
|---|---|---|---|
| 301.0 nm | 7100 - 8100 L·mol⁻¹·cm⁻¹ | 20% (v/v) Piperidine in DMF | nih.govnih.gov |
| 301 nm | 7800 L·mol⁻¹·cm⁻¹ | 20% (v/v) Piperidine in DMF | researchgate.net |
| 301 nm | 8021 L·mol⁻¹·cm⁻¹ | 20% (v/v) Piperidine in DMF | mostwiedzy.pl |
| 289.8 nm | 6089 L·mol⁻¹·cm⁻¹ | 20% (v/v) Piperidine in DMF | nih.gov |
Ninhydrin (B49086) Test and Related Amine Detection Assays
After the Fmoc group is removed from this compound, it is crucial to confirm the presence of the newly exposed primary amine before proceeding with the next reaction step (e.g., coupling). The Ninhydrin test, also known as the Kaiser test, is a highly sensitive and widely used qualitative method for the detection of primary amines in the context of solid-phase synthesis. peptide.compeptide.comwikipedia.org
The test involves taking a small sample of the solid support (a few resin beads) to which the deprotected 4-amino-benzylamine is attached. iris-biotech.de The beads are washed and then heated (typically to 100-110°C) for several minutes with a set of reagents. peptide.comluxembourg-bio.com These reagents typically consist of:
Potassium cyanide (KCN) in pyridine (B92270).
Ninhydrin in n-butanol or ethanol.
Phenol in n-butanol. peptide.com
If a free primary amine is present on the solid support, it reacts with ninhydrin to produce an intense blue or deep purple color, often referred to as Ruhemann's purple. microbenotes.combyjus.com This positive result confirms the successful completion of the Fmoc deprotection. Conversely, if the deprotection was incomplete or if a subsequent coupling reaction has gone to completion (consuming all the free amines), the test will be negative, and the beads will remain their original color or turn yellow. iris-biotech.de This makes the test invaluable for monitoring both deprotection and coupling steps. proquest.com
While the Ninhydrin test is excellent for primary amines, it is not reliable for detecting secondary amines, which produce a less intense red or brown color. iris-biotech.depeptide.com For syntheses involving the coupling of secondary amines (such as proline) to the deprotected 4-amino-benzylamine, alternative assays like the Isatin test or the Chloranil test are recommended for more definitive results. peptide.com
| Test Result | Observed Color | Interpretation | Reference |
|---|---|---|---|
| Positive (Primary Amine) | Intense Blue / Purple | Free primary amine is present (Deprotection complete / Coupling incomplete). | peptide.commicrobenotes.com |
| Negative | Yellow / Colorless | No free primary amine is present (Deprotection incomplete / Coupling complete). | iris-biotech.de |
| Positive (Secondary Amine) | Red-Brown / Brownish-Red | Free secondary amine is present (Test is less reliable). | iris-biotech.depeptide.com |
Advanced Research Directions and Future Prospects
Development of More Sustainable and Efficient Synthetic Protocols
The synthesis of 4-Fmoc-amino-benzylamine and its subsequent use in larger molecular constructs are areas ripe for the application of green chemistry principles and automation to improve efficiency and reduce environmental impact.
Traditional solid-phase peptide synthesis (SPPS), where this compound often serves as a linker or scaffold, is known for its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and large volumes of waste. peptide.comcsic.es The principles of green chemistry are being increasingly applied to mitigate these issues. Future protocols for syntheses involving this compound are likely to incorporate greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) mixed with more benign alcohols, and the use of mineral bases like sodium hydroxide (B78521) for Fmoc deprotection, which offer a more environmentally friendly alternative to piperidine (B6355638). nih.gov
Furthermore, "in situ" Fmoc removal strategies, where the deprotection agent is added directly to the coupling cocktail without intermediate washing steps, can significantly reduce solvent consumption by as much as 75%. peptide.com Another sustainable approach is the use of ultrasonic irradiation for the N-Fmoc protection of amines, a method that can proceed without a catalyst and often with shorter reaction times and high yields. scielo.br These greener methodologies are not only beneficial for the environment but also offer potential cost savings and increased efficiency.
Comparison of Traditional vs. Green Fmoc Deprotection Protocols
| Parameter | Traditional Protocol | Green Protocol | Reference |
|---|---|---|---|
| Deprotection Reagent | Piperidine | Sodium Hydroxide (NaOH) | nih.gov |
| Solvent | N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) / Methanol | nih.gov |
| Waste Profile | High volume of hazardous organic waste | Reduced volume of less hazardous waste | peptide.com |
| Efficiency | Well-established | Comparable with potential for optimization | nih.gov |
The integration of this compound into automated and high-throughput synthetic workflows is a key area for future development. Automated peptide synthesizers, which have become standard in many laboratories, can significantly accelerate the construction of molecules incorporating this building block, with cycle times for amino acid coupling and deprotection being reduced to minutes. americanlaboratory.com The use of efficient activators like HCTU in these automated systems further enhances the speed of synthesis. americanlaboratory.com
High-throughput synthesis platforms enable the parallel creation of large libraries of compounds. nih.gov By incorporating this compound as a core scaffold, diverse functional groups can be systematically introduced, facilitating the rapid generation of compound libraries for drug discovery and materials science research. Nanomole-scale automated synthesis, utilizing liquid handlers to dispense nanoliter volumes of reagents, allows for the massive parallel synthesis of discrete compounds, which can then be screened for desired properties. rsc.org
Exploration in Novel Bioconjugation and Chemical Ligation Strategies
The structure of this compound, featuring a protected amine and a benzylamine (B48309) moiety, makes it an attractive candidate for the development of novel linkers in bioconjugation and chemical ligation.
Recent advances in bioconjugation focus on creating stable, well-defined linkages between molecules under mild, aqueous conditions. nih.gov The benzylamine portion of the molecule, once deprotected, can be further functionalized to participate in various ligation chemistries.
In the realm of native chemical ligation (NCL), which is a powerful tool for the total chemical synthesis of proteins, this compound could be elaborated into novel thioester surrogates. mdpi.com For instance, it could be incorporated into safety-catch linkers that are stable throughout Fmoc-based solid-phase peptide synthesis and can be activated at the final stage for ligation. mdpi.com The development of linkers based on the 3,4-diaminobenzoic acid (Dbz) scaffold has shown promise in Fmoc-SPPS for generating peptide thioesters for NCL. springernature.comnih.gov A similar strategy could be envisioned for derivatives of this compound.
Expansion into Materials Science and Nanotechnology Applications
The self-assembly of Fmoc-modified amino acids and peptides into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, is a burgeoning field of research. nih.govresearchgate.net The fluorenyl group of the Fmoc moiety plays a crucial role in driving this self-assembly through π-π stacking interactions.
This compound, with its rigid aromatic core and the Fmoc group, is a prime candidate for designing novel self-assembling building blocks. By attaching different functional groups to the benzylamine nitrogen, the properties of the resulting nanomaterials can be tuned. For example, the incorporation of charged or hydrophobic moieties could influence the morphology and stability of the self-assembled structures. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalysis. researchgate.netbeilstein-journals.org The self-assembly process can be influenced by environmental factors such as concentration and temperature, allowing for control over the resulting nanostructures. researchgate.net
Potential Applications of Self-Assembled this compound Derivatives
| Application Area | Potential Material Property | Driving Interaction | Reference |
|---|---|---|---|
| Tissue Engineering | Biocompatible hydrogel scaffolds | π-π stacking, Hydrogen bonding | researchgate.net |
| Drug Delivery | Nanofibrous carriers for controlled release | π-π stacking, Hydrophobic interactions | beilstein-journals.org |
| Biocatalysis | Enzyme immobilization matrices | π-π stacking, Electrostatic interactions | nih.gov |
Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the outcomes of chemical reactions and optimizing synthesis protocols. For complex multi-step syntheses, such as those involving Fmoc chemistry, predictive models can help identify potentially difficult sequences and suggest alternative strategies. nih.gov
Machine learning and deep learning models are being trained on large datasets of peptide synthesis data to predict the success of Fmoc-based coupling and deprotection steps with high accuracy. nih.gov These models take into account the chemical structures of the building blocks and the reaction parameters to forecast the reaction outcome. Such computational approaches could be applied to syntheses involving this compound to predict its reactivity in different chemical environments and to optimize reaction conditions for higher yields and purity. By representing molecules as topological fingerprints, these models can learn the complex relationships between structure and reactivity, providing valuable insights for synthetic chemists. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fmoc-amino-benzylamine, and how can side reactions like dimerization or racemization be minimized?
- Methodological Answer : The Fmoc protection of amines is typically achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in aqueous or mixed-solvent systems. To minimize dimerization, avoid excessive coupling times and use coupling agents like DCC-DMAP with controlled stoichiometry. Racemization can be suppressed by maintaining low temperatures (0–4°C) during activation and coupling steps. Evidence from aqueous-phase Fmoc protection methods suggests that pH control (neutral to slightly basic) enhances reaction efficiency . For resin-based synthesis, alternative activators like N,N-dimethylformamide dineopentyl acetal reduce racemization risks .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase chromatography with UV detection (λ = 265–280 nm for Fmoc absorption) to assess purity (>98% by area normalization) .
- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm regioselective Fmoc attachment and benzylamine substitution .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight verification (e.g., [M+H]+ peak at m/z 412.18 for CHNO) .
- X-ray Diffraction : Single-crystal XRD for resolving packing motifs, though gel-phase structures may differ from crystalline forms .
Q. What are the recommended storage conditions to ensure long-term stability of this compound?
- Methodological Answer : Store at +4°C in airtight, light-protected containers under inert gas (N or Ar) to prevent hydrolysis of the Fmoc group. Pre-dry the compound under vacuum to remove residual moisture, which accelerates decomposition. Avoid repeated freeze-thaw cycles; aliquot stock solutions in DMF or DMSO and store at -20°C for ≤6 months .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The compound serves as a versatile building block for introducing benzylamine-derived side chains. In Fmoc-SPPS protocols:
Load onto Wang or Rink amide resins via carbodiimide-mediated coupling.
Deprotect Fmoc groups with 20% piperidine/DMF (v/v) for 2 × 5 min.
Monitor coupling efficiency via Kaiser or chloranil tests.
Post-synthesis, cleave peptides using TFA cocktails (e.g., 95% TFA, 2.5% HO, 2.5% TIS) to preserve acid-labile benzylamine motifs .
Advanced Research Questions
Q. How can this compound be engineered into self-assembled nanostructures for drug delivery applications?
- Methodological Answer : The Fmoc group’s hydrophobicity and π-π stacking drive self-assembly. To design hydrogels or micelles:
- Adjust pH (6.5–8.5) to modulate charge on the benzylamine moiety.
- Use solvent-switch methods (e.g., THF/HO) to trigger fibril formation.
- Incorporate co-assembling peptides (e.g., Fmoc-F or Fmoc-Y) to enhance mechanical stability. Validate nanostructure morphology via TEM or AFM and assess drug-loading efficiency using fluorescence quenching assays .
Q. What strategies resolve discrepancies between crystal structure data and gel-phase packing observed in Fmoc-amino acid derivatives?
- Methodological Answer : Crystalline phases often prioritize Fmoc-Fmoc interactions, while gel-phase assembly relies on hydrogen bonding. To reconcile
- Perform synchrotron-based fibre XRD on hydrated gels to capture in-situ packing.
- Compare with molecular dynamics (MD) simulations of gelation pathways.
- Use solid-state NMR to probe intermolecular interactions (e.g., H-C CP-MAS). For this compound, prioritize gel-phase characterization over crystal data due to its metastable gel behavior .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces of the Fmoc-benzylamine scaffold. Use molecular docking (AutoDock Vina) to screen against receptors (e.g., G-protein-coupled receptors) and validate with SPR or ITC binding assays. MD simulations (NAMD/GROMACS) can model membrane penetration in drug delivery systems .
Q. What experimental parameters optimize the gelation properties of this compound for tissue engineering?
- Methodological Answer : Key factors include:
- Solvent Composition : Binary solvents (e.g., DMSO/HO) at 1:9 v/v to balance solubility and gelation kinetics.
- Temperature : Heating-cooling cycles (70°C → 25°C) to induce nucleation.
- Ionic Strength : Add NaCl (50–100 mM) to screen repulsive charges and enhance fibre bundling.
Characterize rheological properties (storage modulus G’ > loss modulus G’’) and biocompatibility via in vitro cell viability assays (e.g., MTT on fibroblast cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
